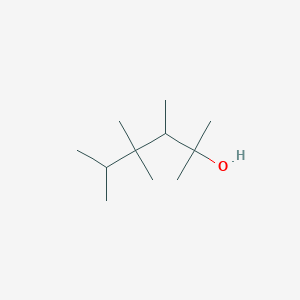
2,2'-Bis(dichloromethylidene)-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) is an organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a bis(dichloromethylidene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) typically involves the reaction of cyclohexanone with dichlorocarbene. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to generate the dichlorocarbene intermediate. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure the stability of the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The reaction conditions are optimized to ensure safety and efficiency in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloromethylidene groups can undergo nucleophilic substitution reactions with reagents such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Bis(chloromethylidene)-1,1’-bi(cyclohexane)
- 2,2’-Bis(bromomethylidene)-1,1’-bi(cyclohexane)
- 2,2’-Bis(fluoromethylidene)-1,1’-bi(cyclohexane)
Uniqueness
2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) is unique due to its specific dichloromethylidene groups, which confer distinct reactivity and properties compared to its analogs. The presence of chlorine atoms enhances its electrophilicity and potential for forming stable intermediates in various reactions.
Propriétés
Numéro CAS |
88348-82-7 |
|---|---|
Formule moléculaire |
C14H18Cl4 |
Poids moléculaire |
328.1 g/mol |
Nom IUPAC |
1-(dichloromethylidene)-2-[2-(dichloromethylidene)cyclohexyl]cyclohexane |
InChI |
InChI=1S/C14H18Cl4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h9-10H,1-8H2 |
Clé InChI |
WRUNFLBWABJBED-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(Cl)Cl)C(C1)C2CCCCC2=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


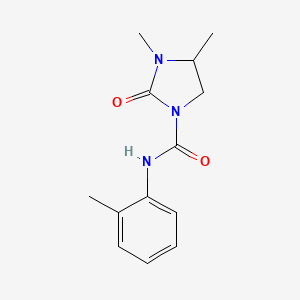

![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
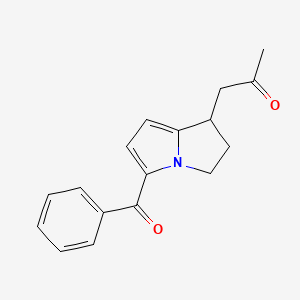


![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
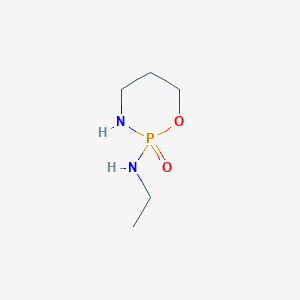
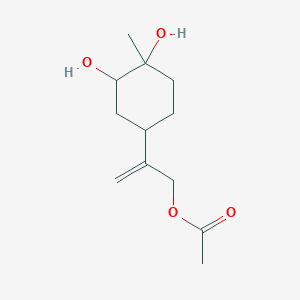
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
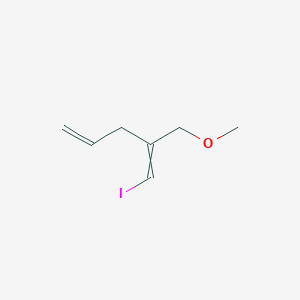
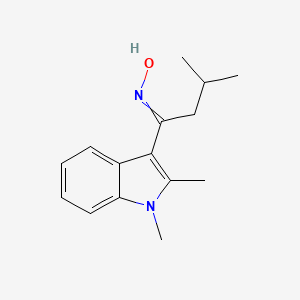
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
